Precursor to Mycobacterial Energetics Disruptor
The 4,5-dihydronaphtho[1,2-d]thiazol-2-amine core serves as the essential scaffold for N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (compound 1), a 2-aminothiazole derivative that acts as a disruptor of Mycobacterium tuberculosis energetics [1]. In comparison to its fully aromatic counterpart, the 4,5-dihydro core is critical for the observed activity against Mtb, with compound 1 exhibiting a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Rifampin Resistance Factor (RFF) of 3.29 [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | MIC = 16 µg/mL (for the derivative compound 1 containing the 4,5-dihydronaphtho[1,2-d]thiazol-2-amine core) |
| Comparator Or Baseline | Fully aromatic analog naphtho[1,2-d]thiazol-2-amine (SKA-31) exhibits a distinct activity profile as a potassium channel activator (EC50 = 260 nM for KCa3.1) rather than as an Mtb energetics disruptor [2]. |
| Quantified Difference | MIC = 16 µg/mL vs. no reported Mtb activity for the aromatic analog; RFF = 3.29 for the derivative. |
| Conditions | In vitro assay against Mycobacterium tuberculosis; RFF determined as the ratio of MIC in the presence/absence of the efflux pump inhibitor verapamil. |
Why This Matters
The 4,5-dihydronaphtho[1,2-d]thiazol-2-amine core is a prerequisite for accessing a specific, biologically active chemical space targeting mycobacterial energetics, a function not achievable with the fully aromatic naphthothiazole analog, thereby dictating procurement for anti-tuberculosis drug discovery programs.
- [1] Girardini, M., Machado, D., Annunziato, G., et al. Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. Med Chem Res 33, 518–531 (2024). https://doi.org/10.1007/s00044-024-03198-z. View Source
- [2] Sankaranarayanan, A., Raman, G., Busch, C., et al. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure. Mol Pharmacol. 2009;75(2):281-95. https://doi.org/10.1124/mol.108.051425. View Source
